molecular formula C20H22FN3O5 B7908488 Ciprofloxacin lactate 100 microg/mL in Acetonitrile

Ciprofloxacin lactate 100 microg/mL in Acetonitrile

Cat. No.: B7908488
M. Wt: 403.4 g/mol
InChI Key: BJIMDDNYJFLCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciprofloxacin lactate 100 microg/mL in Acetonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is structurally related to ciprofloxacin, a well-known antibiotic used to treat various bacterial infections. The presence of the 2-hydroxypropanoyl group enhances its pharmacokinetic properties, making it a potent antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2,4-dichloro-5-fluorobenzoylacetate and cyclopropylamine are synthesized and purified.

    Automated reaction setups: Automated reactors are used to carry out the multi-step synthesis with precise control over reaction conditions.

    Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure purity and potency.

Chemical Reactions Analysis

Types of Reactions

Ciprofloxacin lactate 100 microg/mL in Acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and low temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves the inhibition of bacterial DNA synthesis. It achieves this by:

Properties

IUPAC Name

2-hydroxypropanoyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5/c1-11(25)19(27)29-20(28)14-10-24(12-2-3-12)16-9-17(23-6-4-22-5-7-23)15(21)8-13(16)18(14)26/h8-12,22,25H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIMDDNYJFLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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